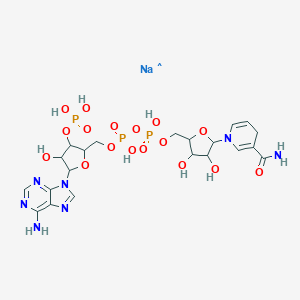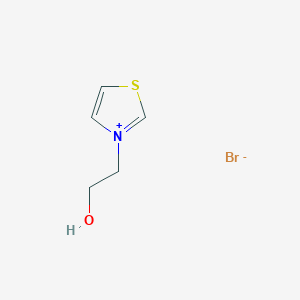
1-(2-Amino-3-metilfenil)etanona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(2-Amino-3-methylphenyl)ethanone and related compounds involves diverse strategies, including the Willgerodt–Kindler route and Ullmann reaction. For instance, the reaction of 1-(2-chloro-5-nitrophenyl)ethanonevia the Willgerodt–Kindler route with primary or secondary amines and sulfur provides an efficient one-pot synthesis approach for amino-substituted benzo[b]thiophenes, which could be analogously related to the synthesis of amino-methylphenyl compounds (Androsov et al., 2010). Additionally, the nickel-modified Ullmann reaction has been utilized to synthesize derivatives, showcasing the versatility in forming bonds critical to the target compound's structure (Manzano et al., 2015).
Molecular Structure Analysis
Detailed quantum chemical parameters, Fukui functions, magnetic susceptibility, hyperpolarizability, frontier molecular orbitals, and NMR studies have been conducted on similar compounds, offering insight into the electronic and structural properties that may apply to 1-(2-Amino-3-methylphenyl)ethanone. These analyses help in understanding the reactivity, stability, and electronic distribution within the molecule (Karunanidhi et al., 2017).
Chemical Reactions and Properties
1-(2-Amino-3-methylphenyl)ethanone, like its analogs, is involved in various chemical reactions, including Mannich reactions, which form a basis for creating a wide range of derivatives with potential biological activities. These reactions underscore the compound's versatility in synthetic chemistry (Aljohani et al., 2019).
Physical Properties Analysis
The crystalline structure and phase transitions of related compounds have been studied, providing valuable information on the solid-state characteristics that might be applicable to 1-(2-Amino-3-methylphenyl)ethanone. Such studies reveal the molecular packing, intermolecular interactions, and stability under various conditions (Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophilic and electrophilic substitutions, are critical in understanding 1-(2-Amino-3-methylphenyl)ethanone's behavior in chemical syntheses. Investigations into the compound's reactivity patterns are essential for its application in producing more complex molecules (Ye et al., 2009).
Aplicaciones Científicas De Investigación
Síntesis Quiral Selectiva
“1-(2-Amino-3-metilfenil)etanona” se puede utilizar en la síntesis quiral selectiva de “(1R)-(3-metilfenil)etan-1-amina”. Se cribaron transaminasas capaces de llevar a cabo esta transaminación quiral selectiva, y se encontró que ATA-025 era la mejor enzima . Este proceso involucra variables como la carga de la enzima, la carga del sustrato, la temperatura y el pH .
Optimización del Proceso de Bioconversión
El proceso de bioconversión de “this compound” a “(1R)-(3-metilfenil)etan-1-amina” se puede optimizar para una conversión máxima con buena formación de producto y mayor rendimiento . Se encontró que las condiciones de procesamiento ambientales eran 10% de carga de enzima / 50 g / L de carga de sustrato / 45 ° C / pH 8.0 .
Caracterización del Producto
El producto “(1R)-(3-metilfenil)etan-1-amina” formado a partir de “this compound” se puede caracterizar utilizando métodos instrumentales como el punto de ebullición, LC–MS, ATR-FTIR y 1H NMR .</
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-amino-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAKXVRAWQIXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968422 | |
| Record name | 1-(2-Amino-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53657-94-6 | |
| Record name | Ethanone, 1-(2-amino-3-methylpheyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Amino-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)









